Cas no 1361484-57-2 (3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid)

3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid structure
1361484-57-2 structure
商品名:3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid
CAS番号:1361484-57-2
MF:C13H10Cl2N2O2
メガワット:297.136701107025
CID:4928688

3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid
    • インチ: 1S/C13H10Cl2N2O2/c14-9-3-1-2-8(12(9)15)13-10(16)5-4-7(17-13)6-11(18)19/h1-5H,6,16H2,(H,18,19)
    • ほほえんだ: ClC1C(=CC=CC=1C1C(=CC=C(CC(=O)O)N=1)N)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 76.2

3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022005595-250mg
3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid
1361484-57-2 97%
250mg
$659.60 2022-04-03
Alichem
A022005595-1g
3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid
1361484-57-2 97%
1g
$1,696.80 2022-04-03
Alichem
A022005595-500mg
3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid
1361484-57-2 97%
500mg
$1,078.00 2022-04-03

3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid 関連文献

3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acidに関する追加情報

Professional Introduction to 3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic Acid (CAS No. 1361484-57-2)

3-Amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid, with the chemical formula C10H6N2Cl2O2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both amino and carboxylic acid functional groups, along with the dichlorophenyl substituent, makes it a versatile building block for synthesizing more complex molecules.

The CAS number 1361484-57-2 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. This numbering system is crucial for maintaining consistency across different databases and research papers, facilitating easier retrieval and analysis of data related to its synthesis, reactivity, and biological activity.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. Among these, pyridine derivatives have been extensively studied for their potential as pharmacophores in various therapeutic agents. The 3-amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid structure combines the nitrogen-rich pyridine ring with electron-withdrawing chloro substituents, which can significantly influence its electronic properties and interactions with biological targets.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amino group at the 3-position and the carboxylic acid at the 6-position provide multiple sites for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

The dichlorophenyl moiety at the 2-position introduces additional electronic effects that can modulate the compound's reactivity and binding affinity. This substitution pattern has been observed to enhance binding interactions with certain enzymes and receptors, making it a valuable scaffold for drug discovery. Recent studies have highlighted its potential in inhibiting tyrosine kinases, which are overactive in many forms of cancer.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid for their biological activity. Molecular docking simulations have been particularly useful in predicting how this compound might interact with target proteins. These simulations take into account the three-dimensional structure of the molecule and its potential binding pockets on biological targets, providing insights into its efficacy and selectivity.

In addition to computational methods, experimental approaches have also been instrumental in understanding the properties of this compound. Synthesis techniques have been refined to produce high-purity samples suitable for biological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize its structure and purity.

The biological activity of 3-amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid has been explored in various preclinical studies. These studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer progression. For example, it has shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in signal transduction pathways that regulate cell growth and inflammation.

The carboxylic acid group at the 6-position offers an additional site for interaction with biological targets. This functionality can be exploited to enhance binding affinity or to modify solubility properties of derivative compounds. Researchers have explored various strategies to derivatize this molecule by attaching different groups to the carboxylic acid or amino groups, aiming to optimize its pharmacological profile.

The dichlorophenyl substituent not only influences electronic properties but also contributes to steric interactions with biological targets. This can be particularly important when designing molecules that need to fit into specific binding pockets on proteins or enzymes. The chlorine atoms can act as hydrogen bond acceptors or participate in hydrophobic interactions, depending on their position relative to other functional groups.

In conclusion, 3-amino-2-(2,3-dichlorophenyl)pyridine-6-acetic acid represents a promising candidate for further development in pharmaceutical research. Its unique structural features make it a versatile scaffold for synthesizing biologically active molecules. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a significant role in the discovery and development of new therapeutic agents.

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